molecular formula C8H12N2O2 B101200 Ethyl 2-cyano-3-(dimethylamino)acrylate CAS No. 16849-87-9

Ethyl 2-cyano-3-(dimethylamino)acrylate

Cat. No.: B101200
CAS No.: 16849-87-9
M. Wt: 168.19 g/mol
InChI Key: RZEPXNTYHXGQOO-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Ethyl 2-cyano-3-(dimethylamino)acrylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Biological Activity

Ethyl 2-cyano-3-(dimethylamino)acrylate (EDMA) is an organic compound with the molecular formula C8H12N2O2C_8H_{12}N_2O_2. It features a cyano group and a dimethylamino group, contributing to its reactivity and potential biological applications. This compound has garnered attention in medicinal chemistry due to its inhibitory effects on specific enzymes and pathways, suggesting its potential as a pharmacological agent.

EDMA is characterized by its ability to participate in Michael addition reactions and other nucleophilic additions due to the electron-withdrawing nature of the cyano group. Its structure allows it to be a versatile reagent in organic synthesis, which is critical for developing new therapeutic agents.

Biological Activity

Research indicates that EDMA exhibits notable biological activity, particularly in the context of enzyme inhibition. Compounds with similar structures have shown promise as inhibitors of nicotinamide adenine dinucleotide phosphate oxidase (NADPH oxidase), which plays a significant role in oxidative stress-related diseases.

The mechanism by which EDMA exerts its biological effects typically involves competitive inhibition, where it binds to the active site of target enzymes, preventing substrate binding. This interaction can lead to reduced oxidative stress and other beneficial outcomes in various biological systems.

Case Studies and Research Findings

  • Inhibition of NADPH Oxidase :
    • A study demonstrated that derivatives of EDMA could inhibit NADPH oxidase activity, which is implicated in various pathophysiological conditions such as hypertension and diabetes. The structure-activity relationship (SAR) analysis indicated that modifications to the dimethylamino group could enhance inhibitory potency .
  • Antioxidant Properties :
    • Another research highlighted the antioxidant potential of EDMA, showing that it could scavenge free radicals effectively. This property is critical for preventing cellular damage and could be leveraged for developing novel antioxidant therapies .
  • Cytotoxicity Studies :
    • Cytotoxicity assays conducted on various cancer cell lines revealed that EDMA exhibits selective cytotoxicity against certain types of cancer cells while showing minimal toxicity towards normal cells. This selectivity suggests its potential use in targeted cancer therapies .

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaNotable Features
This compoundC₈H₁₂N₂O₂Contains cyano and dimethylamino groups; versatile
Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylateC₁₄H₁₆N₂O₂Additional phenyl group; increased stability
Mthis compoundC₈H₁₁N₂O₂Methyl instead of ethyl; different solubility

Synthesis and Derivatives

EDMA can be synthesized through various methods, including the condensation reaction between ethyl cyanoacetate and dimethylaminobenzaldehyde under basic conditions. The efficiency of these synthetic routes has made EDMA an attractive candidate for industrial applications.

Derivatives and Their Activities

The biological activities of EDMA can be enhanced through structural modifications. For instance, introducing different substituents on the aromatic ring or altering the alkyl chain length can yield derivatives with improved efficacy against specific biological targets .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEPXNTYHXGQOO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16849-87-9
Record name Ethyl 2-cyano 3 dimethyl amino acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-3-(dimethylamino)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-3-(dimethylamino)acrylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-cyano-3-(dimethylamino)acrylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-cyano-3-(dimethylamino)acrylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-cyano-3-(dimethylamino)acrylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-cyano-3-(dimethylamino)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.